Insulin glulisine is classified as a rapid-acting insulin analog. It is marketed under the brand name Apidra and is utilized in both type 1 and type 2 diabetes management. The compound's pharmacokinetic properties allow it to be administered shortly before or after meals, providing flexibility for patients in managing their blood glucose levels .
The synthesis of insulin glulisine involves recombinant DNA technology, where the gene encoding for human insulin is modified to produce the desired amino acid substitutions. The process typically includes:
This method allows for large-scale production of insulin glulisine, ensuring high purity and consistency in the final product .
The molecular structure of insulin glulisine can be described by its amino acid sequence and three-dimensional conformation. The substitutions at positions B3 (lysine) and B29 (glutamic acid) alter its interaction with the insulin receptor compared to regular human insulin.
Insulin glulisine undergoes several chemical reactions relevant to its function:
The rapid onset of action is attributed to its faster absorption rate compared to other insulins due to its modified structure .
Insulin glulisine acts by mimicking the physiological effects of endogenous insulin:
The pharmacodynamic profile shows an onset of action within approximately 20 minutes post-injection, with a peak effect occurring around 1 hour after administration .
These properties are crucial for ensuring that patients receive an effective dosage while minimizing risks associated with degradation or loss of efficacy .
Insulin glulisine is primarily used in clinical settings for:
Clinical trials have consistently demonstrated its efficacy in reducing hemoglobin A1C levels without significant differences compared to other rapid-acting insulins .
CAS No.: 50372-80-0
CAS No.: 26532-22-9
CAS No.:
CAS No.: 41066-45-9